3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Description
3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C16H21F3N2O4 and its molecular weight is 362.349. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Chemical Properties
- Crystal Structure Analysis : The crystal structure of related compounds, such as azimsulfuron and chlorfluazuron, reveals insights into the molecular arrangement, hydrogen bonding, and interaction patterns within similar urea derivatives, enhancing understanding of their chemical properties and potential applications (Jeon, Kim, Kwon, & Kim, 2015) (Cho, Kim, Lee, & Kim, 2015).
Synthesis and Chemical Reactions
- Synthetic Pathways : Research on the synthesis of related urea derivatives provides valuable information on potential synthetic routes and chemical reactions that could be applicable to 3-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea. This includes studies on the synthesis of N-hydroxyamide-containing heterocycles and pyrazole derivatives (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993) (Thomas, Mary, Resmi, Narayana, Sarojini, Vijayakumar, & Van Alsenoy, 2019).
Potential Applications in Material Science
- Photochromic Properties and Self-Assembling Architectures : Studies on compounds like 5-ureido-3,3-diphenyl-3H-naphtho[2,1-b]pyrans highlight the potential of certain urea derivatives in photochromic applications and the formation of self-assembling structures. Such research could be extrapolated to explore similar properties in 3-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea (Sallenave, Delbaere, Ahmed, Vermeersch, & Pozzo, 2004).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Research on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives provides insights into the potential application of similar compounds in protecting metals against corrosion. This suggests possible uses of 3-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea in similar contexts (Mistry, Patel, Patel, & Jauhari, 2011).
Applications in Medicinal Chemistry
- Anticancer and Biological Evaluation : Studies on the synthesis and biological evaluation of urea derivatives as anticancer agents, like those conducted by Feng et al. (2020), can provide insights into the potential medicinal applications of 3-(3,5-dimethoxyphenyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea. These compounds have been evaluated for their effectiveness in inhibiting tumor growth, suggesting a similar potential for related urea derivatives (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4/c1-23-13-7-11(8-14(9-13)24-2)20-15(22)21(10-16(17,18)19)12-3-5-25-6-4-12/h7-9,12H,3-6,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFYCTPUHCMTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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